N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core linked via a carboxamide group to a pyridine ring substituted with a cyclopropyl moiety at the 5-position. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, while the pyridine moiety introduces additional π-electron density and structural rigidity. The cyclopropyl group enhances steric bulk and may influence lipophilicity, metabolic stability, and target binding.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(12-7-18-8-16-12)15-5-9-3-11(6-14-4-9)10-1-2-10/h3-4,6-8,10H,1-2,5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYOUKLPLVDOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with thiazole-4-carboxylic acid. The reaction is facilitated by a coupling agent such as N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction conditions often include stirring at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations:
- Substituent Effects on Bioactivity : DAMPTC’s morpholinylpropyl and dichlorophenyl groups enhance solubility and target binding (Influenza A nucleoprotein), whereas the cyclopropylpyridinyl group in the target compound may optimize lipophilicity and CNS penetration .
- Functional Group Impact : Sulphonamide derivatives (e.g., ) exhibit enhanced receptor antagonism due to strong hydrogen-bonding interactions, contrasting with the neutral carboxamide in the target compound.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Inhibition of Enzymes: Many thiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's .
- Antitumor Activity: Some thiazole compounds demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Properties: Compounds containing thiazole rings often exhibit anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases.
In Vitro Studies
A study evaluated the acetylcholinesterase inhibitory activity of various thiazole derivatives. The most potent compound showed an IC50 value of 2.7 µM, indicating strong potential for treating Alzheimer's disease .
Case Studies
-
Alzheimer's Disease Model:
- A compound structurally related to this compound was tested in an Alzheimer's disease model. It demonstrated significant improvement in cognitive functions when administered to subjects, attributed to its AChE inhibitory activity.
- Cancer Cell Lines:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High tissue affinity |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Renal |
| Toxicity | Low at therapeutic doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
